

DBCO-PEG6-NHS ester structure and chemical properties

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Compound of Interest

Compound Name: DBCO-PEG6-NHS ester

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An In-depth Technical Guide to **DBCO-PEG6-NHS Ester**

Introduction

DBCO-PEG6-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.[1][2] This molecule features three key components: a Dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester.[3] This combination allows for a two-step, orthogonal conjugation strategy. The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the DBCO group enables a subsequent, highly specific copper-free click chemistry reaction with azide-containing molecules.[4][5]

Core Structure and Functional Components

The unique functionality of **DBCO-PEG6-NHS ester** stems from its distinct chemical moieties:

- **DBCO (Dibenzocyclooctyne) Group:** This is a strained cyclooctyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.
- **NHS (N-hydroxysuccinimide) Ester:** This functional group is highly reactive toward primary and secondary amines, such as those found on the side chains of lysine residues in proteins

or on amine-modified oligonucleotides. The reaction forms a stable and covalent amide bond under neutral to slightly basic conditions (pH 7-9).

- **PEG6 (Hexaethylene Glycol) Spacer:** The six-unit polyethylene glycol chain acts as a long, flexible, and hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.

Chemical and Physical Properties

The physical and chemical characteristics of **DBCO-PEG6-NHS ester** are summarized below. Proper handling and storage are critical due to the moisture-sensitive nature of the NHS ester.

Property	Value	Citations
Molecular Formula	C ₃₈ H ₄₇ N ₃ O ₁₂	
Molecular Weight	~737.8 g/mol	
Purity	>90% (Typically >95% initially, may degrade over time)	
Solubility	Soluble in DMSO, DMF, DCM	
Storage Conditions	Store at -20°C, protect from light, keep desiccated.	
Chemical Stability	Stable under recommended storage conditions. NHS ester is moisture-sensitive and prone to hydrolysis.	

Experimental Protocol: Antibody Labeling

This protocol details the process of conjugating **DBCO-PEG6-NHS ester** to an antibody, a common application for introducing a "clickable" handle for subsequent modifications.

Pre-Conjugation Preparations

- **Antibody Buffer Exchange:** The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA, sodium azide), as these will compete with the NHS ester reaction. Use a desalting column or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.5.
- **Antibody Concentration:** Adjust the final antibody concentration to 1-10 mg/mL for optimal labeling.
- **DBCO-PEG6-NHS Ester Solution:** NHS esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the **DBCO-PEG6-NHS ester** in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. Do not store the reconstituted reagent.

Conjugation Reaction

- **Molar Excess Calculation:** Determine the amount of **DBCO-PEG6-NHS ester** needed. A 10- to 40-fold molar excess of the ester to the antibody is typically recommended. For dilute protein solutions (< 5 mg/mL), a higher excess (20- to 50-fold) may be necessary.
- **Reaction Incubation:** Add the calculated volume of the **DBCO-PEG6-NHS ester** stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
- **Incubate the reaction** for 30-60 minutes at room temperature or for 2 hours on ice. Gentle agitation is recommended.

Quenching the Reaction

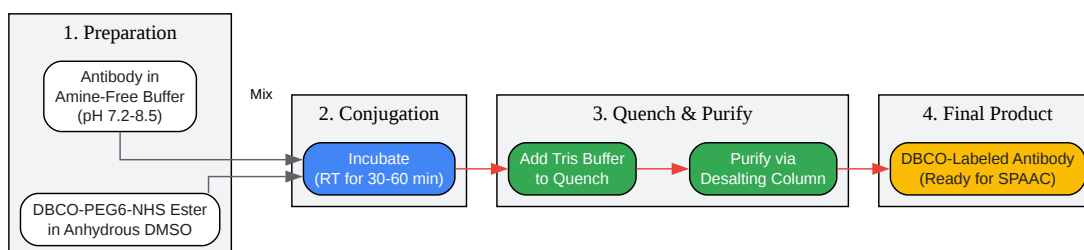
- To stop the labeling reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
- **Incubate** for 15 minutes on ice or 5 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or bound to the quenching agent.

Purification of the DBCO-Labeled Antibody

- **Removal of Excess Reagent:** It is crucial to remove the unreacted **DBCO-PEG6-NHS ester** and the quenching agent from the labeled antibody.
- **Purification Methods:**
 - **Size-Exclusion Chromatography (SEC) / Desalting Columns:** This is the most common and efficient method. Use a column with an appropriate molecular weight cutoff (e.g., 7k MWCO) to separate the large antibody conjugate from the smaller, unreacted components.
 - **Dialysis:** While effective for removing small molecules, dialysis is generally less efficient and more time-consuming than chromatography.
- **Collection and Analysis:** Collect the fractions containing the purified DBCO-conjugated antibody. The protein concentration can be monitored by measuring absorbance at 280 nm. The successful conjugation can be further validated by methods like SDS-PAGE and mass spectrometry.

Logical Workflow for Antibody Conjugation

The following diagram illustrates the key steps involved in labeling an antibody with **DBCO-PEG6-NHS ester**, from initial preparation to the final purified product ready for click chemistry.



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